Methyl 3-(6-chloropyrazin-2-yl)benzoate
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Overview
Description
Methyl 3-(6-chloropyrazin-2-yl)benzoate is an organic compound with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol . It is a member of the pyrazine family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-chloropyrazin-2-yl)benzoate typically involves the reaction of 3-(6-chloropyrazin-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-chloropyrazin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(6-chloropyrazin-2-yl)benzoic acid.
Reduction: Formation of 3-(6-chloropyrazin-2-yl)benzyl alcohol.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Methyl 3-(6-chloropyrazin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(6-chloropyrazin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(6-bromopyrazin-2-yl)benzoate
- Methyl 3-(6-fluoropyrazin-2-yl)benzoate
- Methyl 3-(6-iodopyrazin-2-yl)benzoate
Uniqueness
Methyl 3-(6-chloropyrazin-2-yl)benzoate is unique due to the presence of the chlorine atom in the pyrazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1194374-28-1 |
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Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
methyl 3-(6-chloropyrazin-2-yl)benzoate |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12(16)9-4-2-3-8(5-9)10-6-14-7-11(13)15-10/h2-7H,1H3 |
InChI Key |
NVQIDPAIHMONPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
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